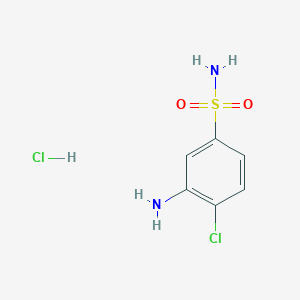

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

3-amino-4-chlorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S.ClH/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3H,8H2,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOZHIZVRZBDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chlorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chlorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of sulfonic acids or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Carbonic Anhydrases

3-Amino-4-chlorobenzene-1-sulfonamide hydrochloride has been studied extensively for its inhibitory effects on human carbonic anhydrases (hCAs). These enzymes play crucial roles in various physiological processes, including respiration and acid-base balance. The compound has shown potential as a therapeutic agent for conditions such as glaucoma, where inhibition of specific hCA isoforms can reduce intraocular pressure. Research indicates that sulfonamide derivatives can be designed to selectively target different hCA isoforms, enhancing their therapeutic efficacy against diseases like glaucoma and certain types of cancer .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties, making it useful in treating bacterial infections. Its mechanism involves inhibiting bacterial dihydropteroate synthase, thereby disrupting folate synthesis in bacteria. This action is similar to that of other sulfonamides, which have been historically significant in the development of antibiotics .

Analytical Chemistry Applications

1. Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The compound's separation characteristics on various HPLC columns have been documented, showcasing its utility in pharmaceutical analysis and quality control. For instance, it can be separated using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water . This method is scalable and suitable for preparative separations, emphasizing its importance in pharmacokinetics studies.

Biochemical Research Applications

1. Structure-Activity Relationship Studies

The compound serves as a foundational structure for synthesizing novel benzenesulfonamide derivatives with enhanced biological activity. Researchers have conducted extensive structure-activity relationship (SAR) studies to explore modifications that improve the inhibitory effects on hCAs and other targets . Such studies are crucial for developing new therapeutic agents with better efficacy and selectivity.

2. Investigation of Degradation Products

Research has also focused on the degradation products of this compound under various stress conditions (e.g., hydrolytic and oxidative). Understanding these degradation pathways is essential for ensuring the stability and safety of pharmaceutical formulations containing this compound .

Case Studies

Mechanism of Action

The mechanism of action of 3-amino-4-chlorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Key Findings:

Structural Complexity and Pharmacological Potential: Compound 10c () incorporates a 1,4-diazepane ring, which is known to enhance interactions with biological targets such as G-protein-coupled receptors. The bromine and methoxy groups in HR405113 () introduce steric and electronic effects, which could modulate metabolic stability or target selectivity .

Solubility and Stability: The butane chain in N-(3-amino-4-chlorophenyl)butane-1-sulfonamide HCl () may enhance lipid solubility, favoring membrane permeability in drug delivery applications . Hydrazine-containing derivatives like 4-sulfonamidophenylhydrazine HCl () are prone to oxidative degradation but are valuable in synthesizing Schiff bases or metal complexes .

Synthetic Challenges :

- Compound 10c () was synthesized in low yield (0.011 g), suggesting challenges in introducing the diazepane group. This contrasts with simpler derivatives like the target compound, which may be more synthetically accessible .

Critical Analysis of Discrepancies

- Molecular Formula Ambiguity: lists a molecular formula of C₈H₁₆ClNO for a compound labeled as 3-amino-4-chlorobenzene-1-sulfonamide, which conflicts with the expected formula based on structural analogs. This discrepancy may arise from a typographical error or mislabeling in the source .

- Limited Pharmacological Data: While structural and synthetic data are available, evidence lacks details on biological activity, solubility, or stability for the target compound. Further studies using methods like RP-HPLC (referenced in ) are recommended to fill these gaps .

Biological Activity

3-Amino-4-chlorobenzene-1-sulfonamide hydrochloride, a sulfonamide derivative, has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide functional group, which is known for its significant role in antibacterial activity. Its chemical structure allows for interactions with various biological targets, contributing to its pharmacological profile.

Antibacterial Activity

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They function by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Table 1: Antibacterial Activity of Sulfonamides Against Various Bacterial Strains

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3-Amino-4-chlorobenzene-1-sulfonamide HCl | E. coli | 30 ± 0.12 | 7.81 |

| 3-Amino-4-chlorobenzene-1-sulfonamide HCl | S. aureus | 28 ± 0.10 | 10.00 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | 6.25 |

The above table illustrates the antibacterial efficacy of this compound compared to ciprofloxacin, a standard antibiotic. The compound shows promising activity against E. coli and S. aureus, indicating its potential as an effective antibacterial agent .

The mechanism of action for sulfonamides involves the inhibition of folate synthesis pathways in bacteria:

- Inhibition of Dihydropteroate Synthase : The compound competes with para-aminobenzoic acid (PABA), preventing the formation of dihydropteroate.

- Disruption of Nucleotide Synthesis : This inhibition leads to reduced synthesis of nucleic acids, ultimately hindering bacterial growth and replication.

Other Biological Activities

Beyond antibacterial effects, research has indicated that sulfonamides may possess additional pharmacological properties:

- Antitumor Activity : Some studies suggest that sulfonamides can inhibit tumor cell proliferation through various pathways .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of sulfonamides, including our compound of interest:

- Study on Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides exhibited varying degrees of antibacterial activity against clinically relevant strains such as Salmonella typhi and Bacillus subtilis. The study concluded that structural modifications could enhance activity against resistant strains .

- In Vivo Studies : Research conducted on animal models indicated that the administration of sulfonamide derivatives led to significant reductions in tumor growth and inflammatory responses, suggesting their potential use in cancer therapy and inflammatory conditions .

Q & A

Q. What experimental controls are critical when comparing biological activity across studies?

- Methodological Answer : Include internal standards (e.g., deuterated analogs for MS quantification) and vehicle controls (DMSO/water) to normalize solvent effects. Use blinded replicate analysis to minimize bias. Report purity-adjusted activity (e.g., nM concentrations corrected for HPLC-determined purity) .

Safety and Handling

Q. What precautions are necessary for handling this compound in aqueous vs. organic reaction systems?

- Methodological Answer : In aqueous systems, avoid prolonged exposure to light to prevent hydrochloride salt decomposition. In organic solvents (e.g., DCM), use nitrogen inerting to suppress sulfonamide oxidation. Store at –20°C under argon, as recommended for structurally similar 4-(azepane-1-carboxamido)-2-chlorobenzenesulfonyl chlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.